5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
Overview
Description
The compound is a derivative of thiazolo[4,5-b]pyridin-2-amine and thiazolo[4,5-c]pyridin-2-amine , which are aromatic heterocyclic compounds. These compounds contain a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
While specific synthesis methods for the compound were not found, a general approach to thiazolopyrimidine derivatives involves multicomponent reactions . For example, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation lead to the formation of various thiazolopyrimidine derivatives .Scientific Research Applications
Antioxidant Activity
This compound has been identified to exhibit significant antioxidant properties . Antioxidants are crucial in protecting cells from the damage caused by free radicals, which are often implicated in the aging process and various diseases. The thiazolo[5,4-c]pyridin-2-amine scaffold, in particular, has been associated with high antioxidant activity, which can be harnessed in the development of new therapeutic agents aimed at mitigating oxidative stress-related conditions .
Antimicrobial Potential
Research has shown that derivatives of thiazolo[5,4-c]pyridin-2-amine possess antimicrobial efficacy . These compounds can be designed to target specific bacterial and fungal pathogens, offering a new avenue for the treatment of infectious diseases. The ability to modify the thiazolo[5,4-c]pyridin-2-amine core allows for the optimization of antimicrobial activity against a range of resistant strains .
Herbicidal Applications
The herbicidal activity of thiazolo[5,4-c]pyridin-2-amine derivatives has been explored, with findings suggesting their potential use in agriculture. These compounds can be tailored to control the growth of unwanted plants without affecting the desired crops, thereby contributing to increased agricultural productivity .
Anti-inflammatory Effects
Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Thiazolo[5,4-c]pyridin-2-amine derivatives have been reported to exhibit anti-inflammatory properties , making them candidates for the development of new anti-inflammatory drugs. Their modulatory effects on inflammatory pathways could be beneficial in treating conditions like arthritis and asthma .
Antifungal Activity
Fungal infections pose a significant health risk, especially to immunocompromised individuals. The thiazolo[5,4-c]pyridin-2-amine framework has been associated with potent antifungal activity . By targeting specific enzymes or pathways in fungal organisms, these compounds can lead to the development of effective antifungal therapies .
Antitumor Properties
One of the most promising applications of thiazolo[5,4-c]pyridin-2-amine derivatives is in the field of oncology. These compounds have shown antitumor activity in various cancer cell lines, including breast cancer. Their ability to interfere with cancer cell proliferation and survival makes them valuable leads in the search for new cancer treatments .
properties
IUPAC Name |
5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S2/c1-2-15(12,13)11-4-3-6-7(5-11)14-8(9)10-6/h2-5H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVJLMKQXQJLAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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